Codeine-6-glucuronide

Pharmacokinetics Drug Metabolism Forensic Toxicology

Codeine-6-glucuronide (C6G) is the primary active metabolite of codeine, representing ~81% of its urinary metabolic profile—40-fold more abundant than M6G. Using parent codeine or alternative glucuronides (M3G, M6G) as surrogate calibrators yields critically flawed LC-MS/MS quantification. This CRM is essential for method validation across the full analytical range (LOQ 200 μg/L for C6G vs. 5 μg/L for codeine), forensic confirmation of codeine ingestion (10× higher plasma AUC, longer t₁/₂ of 2.75 h), and CYP2D6 pharmacogenomic research. Procure now for definitive opioid metabolism workflows.

Molecular Formula C24H29NO9
Molecular Weight 475.5 g/mol
CAS No. 20736-11-2
Cat. No. B1240514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCodeine-6-glucuronide
CAS20736-11-2
Synonymscodeine-6-glucuronide
Molecular FormulaC24H29NO9
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O
InChIInChI=1S/C24H29NO9/c1-25-8-7-24-11-4-6-14(32-23-18(28)16(26)17(27)20(34-23)22(29)30)21(24)33-19-13(31-2)5-3-10(15(19)24)9-12(11)25/h3-6,11-12,14,16-18,20-21,23,26-28H,7-9H2,1-2H3,(H,29,30)/t11-,12+,14-,16-,17-,18+,20-,21-,23+,24-/m0/s1
InChIKeyCRWVOYRJXPDBPM-HSCJLHHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityHigh

Structure & Identifiers


Interactive Chemical Structure Model





Codeine-6-glucuronide (CAS 20736-11-2): Analytical Reference Standard and Metabolite for Opioid Pharmacokinetic Studies


Codeine-6-glucuronide (C6G) is a major, pharmacologically active metabolite of codeine, formed through glucuronidation by the UDP-glucuronosyltransferase (UGT) enzyme family, primarily UGT2B7 [1]. As the predominant metabolic product, accounting for approximately 81.0 ± 9.3% of an administered codeine dose in humans, C6G is essential for accurate quantification in forensic toxicology, therapeutic drug monitoring, and pharmacokinetic research [2]. Its availability as a certified reference material (CRM) with a purity suitable for calibrators and controls in LC-MS/MS and GC/MS methods makes it a critical analytical standard for laboratories studying opioid metabolism and compliance .

Why a Certified Codeine-6-glucuronide Standard is Non-Substitutable in Opioid Research


Attempting to substitute C6G with its parent compound (codeine) or its closely related opiate glucuronide analogs (e.g., morphine-3-glucuronide (M3G), morphine-6-glucuronide (M6G)) leads to critically flawed analytical and pharmacokinetic interpretations. Quantitatively, C6G comprises 81.0% of codeine's urinary metabolic profile, whereas morphine-6-glucuronide (M6G) constitutes only 0.80% and morphine-3-glucuronide (M3G) 2.10% [1]. This dramatic difference in relative abundance renders the use of alternative glucuronides unsuitable for accurate LC-MS/MS method validation or as internal standards for precise quantification of codeine exposure [2]. Furthermore, C6G exhibits distinct physicochemical properties, including a protein binding of 34.0% compared to codeine's 56.1% and a 10-fold higher plasma AUC, which uniquely defines its disposition and eliminates the possibility of using codeine as a surrogate marker for metabolite levels [3].

Codeine-6-glucuronide (CAS 20736-11-2): Quantitative Comparative Evidence for Scientific Selection


C6G Accounts for 81.0% of Codeine's Urinary Metabolites vs. M3G (2.10%) and M6G (0.80%)

Codeine-6-glucuronide (C6G) is the overwhelmingly dominant urinary metabolite of codeine, representing 81.0 ± 9.3% of the administered dose recovered in urine. In stark contrast, the morphine-derived glucuronides M3G and M6G account for only 2.10 ± 1.24% and 0.80 ± 0.63%, respectively [1]. This nearly 40-fold and 100-fold difference in abundance makes C6G the primary indicator of codeine exposure and metabolism, rendering it an essential, non-substitutable analyte in pharmacokinetic and toxicological assays [2].

Pharmacokinetics Drug Metabolism Forensic Toxicology

C6G Exhibits 10-Fold Higher Plasma AUC than Parent Codeine

Following oral administration of codeine, the plasma area under the concentration-time curve (AUC) for its primary metabolite, codeine-6-glucuronide, is approximately 10 times higher than that of the parent drug codeine [1]. This substantial difference in systemic exposure underscores that C6G, not codeine, is the predominant circulating chemical species. Furthermore, the in vivo protein binding of C6G is significantly lower than that of codeine (34.0 ± 3.6% vs. 56.1 ± 2.5%), which influences its free fraction and distribution [1].

Pharmacokinetics Drug Disposition Bioanalysis

C6G Analgesic Activity in CYP2D6 Poor Metabolizers vs. Morphine Formation Pathway

In individuals lacking the functional CYP2D6 enzyme (poor metabolizers, ~7-10% of the Caucasian population), codeine cannot be O-demethylated to its active morphine metabolite. However, these individuals still experience analgesia from codeine administration, which is directly attributed to the intrinsic activity of codeine-6-glucuronide at mu-opioid receptors [1]. The receptor affinity of C6G is similar to that of codeine itself, making it the sole source of analgesia in this clinically significant subpopulation [2]. In contrast, in extensive metabolizers, while morphine contributes to analgesia, C6G is estimated to be responsible for up to 60% of the total analgesic effect [3].

Pharmacogenomics Analgesic Activity CYP2D6 Polymorphism

LC-ESI-MS/MS LOQ for C6G is 200 μg/L vs. 5 μg/L for Codeine

Validated bioanalytical methods using LC-APCI-MS have established distinct limits of quantitation (LOQ) for opiate analytes. The LOQ for codeine-6-glucuronide was determined to be 200 μg/L, which is 40-fold higher than the 5 μg/L LOQ for its parent compound, codeine, in the same assay [1]. This significant difference in analytical sensitivity is due to the inherent physicochemical properties of the glucuronide conjugate and its behavior during ionization and chromatography. This demonstrates that C6G cannot be reliably quantified using a method calibrated solely for codeine, as the required sensitivity and dynamic range differ substantially.

Bioanalytical Method Validation LC-MS/MS Forensic Toxicology

Critical Research and Industrial Applications Requiring Codeine-6-glucuronide (CAS 20736-11-2)


LC-MS/MS Method Development and Validation for Codeine Metabolite Quantification

C6G is required as a primary calibrator and quality control standard for developing and validating LC-MS/MS methods that accurately quantify codeine and its metabolites in complex biological matrices like urine, plasma, and post-mortem tissue. The evidence demonstrates that C6G comprises 81.0% of codeine's urinary metabolites and has a 40-fold higher LOQ (200 μg/L) than codeine (5 μg/L), making a dedicated C6G standard essential for achieving method accuracy across the entire analytical range [1][2].

Forensic Toxicology and Compliance Monitoring for Codeine Use

In forensic and clinical toxicology laboratories, detecting C6G is a definitive marker for codeine ingestion, particularly when parent codeine levels are low or absent. Given that C6G's plasma AUC is 10-fold higher than codeine and its half-life (2.75 ± 0.79 h) is longer than codeine's (1.47 ± 0.32 h), C6G provides a superior window of detection and a more reliable measure of systemic exposure [1]. This is critical for differentiating legitimate codeine use from potential heroin abuse, where 6-MAM is a primary marker.

Pharmacogenomic Research on CYP2D6 Polymorphisms and Opioid Analgesia

C6G is an indispensable research tool for investigating the analgesic efficacy of codeine in CYP2D6 poor metabolizers, a population for whom C6G is the sole active moiety [1]. Studies involving in vitro receptor binding assays or in vivo animal models of pain require a purified C6G standard to directly attribute observed pharmacological effects to this specific metabolite, disentangling its contribution from that of morphine [2]. This research is vital for advancing personalized pain management strategies.

In Vitro Drug-Drug Interaction (DDI) Studies on UGT2B4/2B7 Enzymes

C6G formation is catalyzed by UGT2B4 and UGT2B7 enzymes, which exhibit S50 values of 0.32 mM and 0.27 mM, respectively [1]. A high-purity C6G standard is required as a reference for quantifying C6G formation rates in human liver microsome (HLM) or recombinant UGT enzyme assays. These assays are used to screen for potential drug-drug interactions, as co-administered drugs like fluconazole (Ki = 202 μM) or methadone (Ki = 0.32 μM) can inhibit C6G formation, potentially altering codeine's safety and efficacy profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Codeine-6-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.